2-morpholin-4-yl-N-(2-phenylethyl)quinazolin-4-amine;hydrochloride
Overview
Description
2-morpholin-4-yl-N-(2-phenylethyl)quinazolin-4-amine;hydrochloride is a synthetic organic compound known for its potential applications in medicinal chemistry. It is characterized by the presence of a quinazoline core, a morpholine ring, and a phenylethyl group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-morpholin-4-yl-N-(2-phenylethyl)quinazolin-4-amine;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate aniline derivatives with formamide or formic acid under acidic conditions.
Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazoline core is replaced by morpholine.
Attachment of the Phenylethyl Group: The phenylethyl group is attached through a Friedel-Crafts alkylation reaction, using phenylethyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-morpholin-4-yl-N-(2-phenylethyl)quinazolin-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and room temperature.
Substitution: Various nucleophiles (e.g., amines, thiols), solvents like dichloromethane or ethanol, and mild heating.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted morpholine or phenylethyl derivatives.
Scientific Research Applications
2-morpholin-4-yl-N-(2-phenylethyl)quinazolin-4-amine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to inhibit specific molecular targets.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-morpholin-4-yl-N-(2-phenylethyl)quinazolin-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-morpholinyl)-2-oxoethyl 4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl sulfide
- 2-(4-morpholinyl)-2-oxoethyl5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazol-3-ylsulfide
Uniqueness
2-morpholin-4-yl-N-(2-phenylethyl)quinazolin-4-amine;hydrochloride is unique due to its specific combination of a quinazoline core, morpholine ring, and phenylethyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-morpholin-4-yl-N-(2-phenylethyl)quinazolin-4-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O.ClH/c1-2-6-16(7-3-1)10-11-21-19-17-8-4-5-9-18(17)22-20(23-19)24-12-14-25-15-13-24;/h1-9H,10-15H2,(H,21,22,23);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIPXAXHHQSGJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3C(=N2)NCCC4=CC=CC=C4.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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